N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-nitrobenzamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a 4-chlorophenylmethyl group, a furan-2-ylmethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Formation of N-[(4-chlorophenyl)methyl]benzamide: The nitrated benzamide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form N-[(4-chlorophenyl)methyl]-2-nitrobenzamide.
Introduction of Furan-2-ylmethyl Group: Finally, the compound is reacted with furan-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized furan derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the furan and chlorophenyl groups can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-2-nitrobenzamide: Lacks the furan-2-ylmethyl group.
N-[(furan-2-yl)methyl]-2-nitrobenzamide: Lacks the 4-chlorophenylmethyl group.
N-[(4-chlorophenyl)methyl]-N-methyl-2-nitrobenzamide: Has a methyl group instead of the furan-2-ylmethyl group.
Uniqueness
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the furan and chlorophenyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H15ClN2O4 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-15-9-7-14(8-10-15)12-21(13-16-4-3-11-26-16)19(23)17-5-1-2-6-18(17)22(24)25/h1-11H,12-13H2 |
InChI Key |
NZYWWSOELRZHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)[N+](=O)[O-] |
Origin of Product |
United States |
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